
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide, also known as AMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine-based inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The unique structure of AMPP allows it to selectively inhibit certain protein kinases, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
作用機序
The mechanism of action of 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves the binding of the compound to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase. The selectivity of this compound for certain protein kinases is due to the specific interactions between the compound and the amino acid residues surrounding the ATP-binding site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is being inhibited. For example, inhibition of JNK has been shown to reduce inflammation and cell death, while inhibition of p38 MAPK has been linked to decreased production of pro-inflammatory cytokines. Inhibition of ERK5 has been shown to have potential therapeutic effects in cancer and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the specific role of these enzymes in cellular processes without affecting other pathways. However, the selectivity of this compound can also be a limitation, as it may not be effective in inhibiting all protein kinases that are of interest.
将来の方向性
There are several future directions for research involving 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide. One area of interest is the development of more selective inhibitors of protein kinases, which could provide even greater insight into the role of these enzymes in cellular processes. Another area of research is the potential therapeutic applications of this compound and related compounds in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
合成法
The synthesis of 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves several steps, including the reaction of 4-chloro-2-nitropyridine with 1-methyl-4-pyrazolecarboxamide, followed by reduction of the resulting intermediate with palladium on carbon. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide has been used extensively in scientific research as a tool for studying protein kinases and their role in various cellular processes. This compound has been shown to be effective in inhibiting several protein kinases, including JNK, p38 MAPK, and ERK5. By selectively inhibiting these enzymes, researchers can gain insight into their role in cellular signaling pathways and their potential as therapeutic targets for various diseases.
特性
IUPAC Name |
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15-6-8(5-13-15)14-10(16)7-2-3-12-9(11)4-7/h2-6H,1H3,(H2,11,12)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYUYTWWYQUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

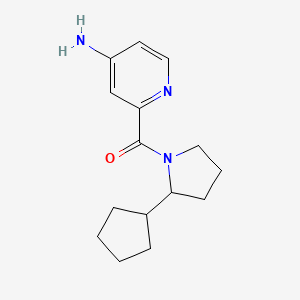
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
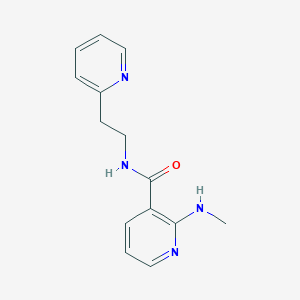
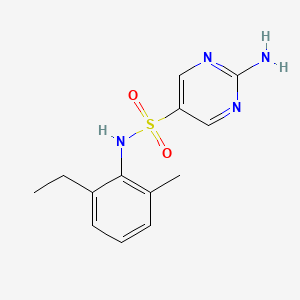

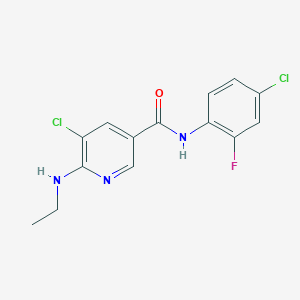
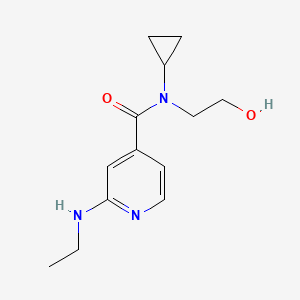

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)